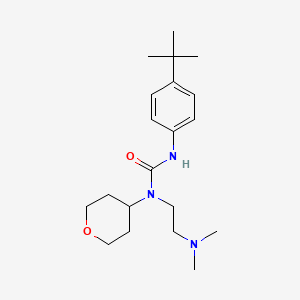

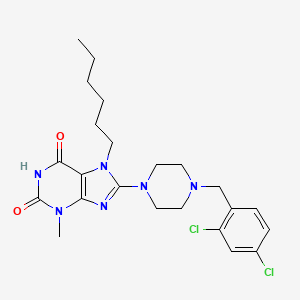

![molecular formula C19H18F3N5 B2570833 4-(1H-imidazol-1-yl)-6-{2-[4-(trifluoromethyl)phenyl]piperidin-1-yl}pyrimidine CAS No. 1394653-87-2](/img/structure/B2570833.png)

4-(1H-imidazol-1-yl)-6-{2-[4-(trifluoromethyl)phenyl]piperidin-1-yl}pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazole derivatives are a class of compounds that have a wide range of applications, including as building blocks in chemical synthesis . They are also found in many biologically active compounds .

Synthesis Analysis

The synthesis of imidazole derivatives often involves the condensation of an aldehyde or ketone with an amine . For example, the Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol yielded a novel compound .Molecular Structure Analysis

The molecular structure of imidazole derivatives can be determined using various spectroscopic techniques . The exact structure would depend on the specific substituents attached to the imidazole ring.Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution and nucleophilic addition . The specific reactions would depend on the substituents present on the imidazole ring.Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary widely depending on their structure. For example, 4-(1H-imidazol-1-yl)benzonitrile has a molecular weight of 169.183, a density of 1.1±0.1 g/cm3, a boiling point of 358.1±25.0 °C at 760 mmHg, and a melting point of 151-153 °C .科学的研究の応用

Plant Growth and Physiological Research

Grossmann (1990) discusses the use of plant growth retardants, including compounds from the pyrimidine and imidazole structure, in physiological research. These compounds serve as inhibitors of cytochrome P-450 dependent monooxygenases, providing insights into the regulation of terpenoid metabolism related to phytohormones and sterols. This research shows connections to cell division, cell elongation, and senescence, demonstrating the broader applications of such compounds beyond their immediate agricultural use (Grossmann, 1990).

Chemical-Genetic Profiling and Therapeutic Agents

Yu et al. (2008) have shown that imidazo[1,2-a]pyridines and -pyrimidines target essential, conserved cellular processes. Their research revealed distinct mechanisms of action for closely related compounds, suggesting the potential for these structures in developing chemotherapeutic agents with specific intracellular targets (Yu et al., 2008).

Development of Antimicrobial Agents

Al‐Tel and Al‐Qawasmeh (2010) synthesized new antimicrobial agents based on imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine structures. Their study indicated that the substituents on the phenyl groups significantly influence antimicrobial activity, offering a pathway to design more effective antimicrobial drugs (Al‐Tel & Al‐Qawasmeh, 2010).

Chemical Detoxification Research

Sharma et al. (2018) explored the synthesis of selenoester derivatives of imidazo[1,2-a]pyridine and pyrimidine for the chemical detoxification of mercury(II) chloride. This work highlights the environmental applications of these compounds, particularly in mitigating heavy metal toxicity (Sharma et al., 2018).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-imidazol-1-yl-6-[2-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N5/c20-19(21,22)15-6-4-14(5-7-15)16-3-1-2-9-27(16)18-11-17(24-12-25-18)26-10-8-23-13-26/h4-8,10-13,16H,1-3,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPEDFEDTKKJGKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C2=CC=C(C=C2)C(F)(F)F)C3=NC=NC(=C3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-imidazol-1-yl)-6-{2-[4-(trifluoromethyl)phenyl]piperidin-1-yl}pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

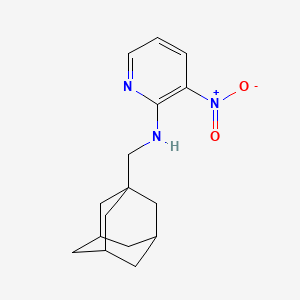

![1-(7,8-Dihydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B2570752.png)

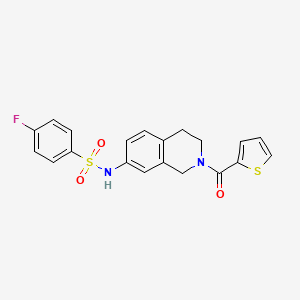

![(E)-4-(Dimethylamino)-N-[(4-thiophen-2-ylphenyl)methyl]but-2-enamide](/img/structure/B2570754.png)

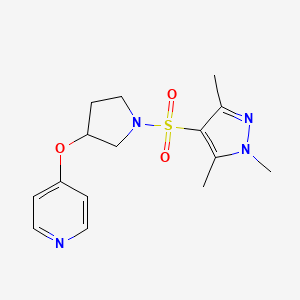

![6-Cyclopropyl-2-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2570756.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2570759.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2570767.png)

![2,3-dimethoxy-11-methyl-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2570770.png)

![2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2570772.png)